molecular formula C19H38O10 B3274989 Methyl glucoside propoxylate CAS No. 61849-72-7

Methyl glucoside propoxylate

Cat. No. B3274989
CAS RN: 61849-72-7
M. Wt: 426.5 g/mol
InChI Key: GCNUSOSMERSJBN-OYSTVDSJSA-N
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Description

“Methyl glucoside propoxylate” is a chemical compound that is derived from glucose . It is used as a chemical intermediate in the production of a variety of products including emollients, emulsifiers, humectants, moisturizers, thickening agents, plasticizers, surfactants, varnishes, and resins . It is also used as an emulsifying agent, dispersing agent, solubilizing agent, and lubricant .


Synthesis Analysis

“Methyl glucoside propoxylate” can be prepared in the laboratory by the acid-catalyzed reaction of glucose with methanol . The synthesis process involves the reaction of beta-D-methyl glucoside with propylene oxide .


Molecular Structure Analysis

The molecular structure of “Methyl glucoside propoxylate” is complex and includes various chain lengths . The molecular formula is represented as (C3H6O)n(C3H6O)n(C3H6O)n(C3H6O)nC7H14O6 .


Chemical Reactions Analysis

The chemical reactions involved in the formation of “Methyl glucoside propoxylate” are complex and involve several steps. The Fischer–Helferich glycosidation reaction is generally the initial step in the conversion of glucose to levulinate in alcohol media .


Physical And Chemical Properties Analysis

“Methyl glucoside propoxylate” is a colorless to pale yellow liquid . Its solubility in water is related to the PO number . It is stable under normal conditions .

Safety and Hazards

“Methyl glucoside propoxylate” is flammable and can cause irritation to the skin, eyes, and respiratory system . It is harmful when combusted, producing CO and CO2 . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

3-[[(2S,3S,4R,5S,6S)-3,4,5-tris(3-hydroxypropoxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O10/c1-24-19-18(28-13-5-9-23)17(27-12-4-8-22)16(26-11-3-7-21)15(29-19)14-25-10-2-6-20/h15-23H,2-14H2,1H3/t15-,16-,17+,18-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUSOSMERSJBN-OYSTVDSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCCCO)OCCCO)OCCCO)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)COCCCO)OCCCO)OCCCO)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2S,3S,4R,5S,6S)-3,4,5-tris(3-hydroxypropoxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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